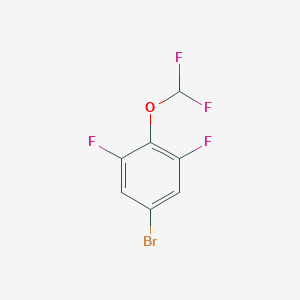

5-溴-2-(二氟甲氧基)-1,3-二氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

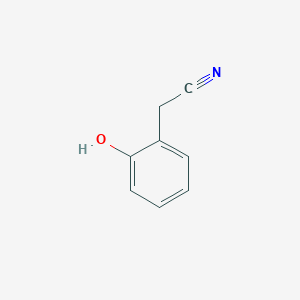

Molecular Structure Analysis

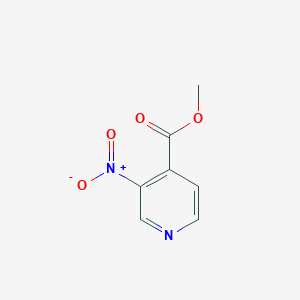

The molecular structure of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, has been reported . The molecular formula is C6H4BrF2NO, and the InChI code is 1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, have been reported. The molecular weight is 224.00 g/mol, and it has a topological polar surface area of 22.1 Ų .科学研究应用

Regioflexible Substitution and Organic Synthesis

该化合物展示了现代有机金属方法在选择性将氟苯衍生物转化为各种苯甲酸和溴苯甲酸中的多功能性和高效性。通过区域受控的单溴化反应和其他取代反应,突显了该化合物在促进复杂有机合成过程中的作用,凸显了其在获取各种合成有价值化合物方面的实用性(Schlosser & Heiss, 2003)。

Photodissociation Studies

对溴氟苯的光解离研究,包括类似于5-溴-2-(二氟甲氧基)-1,3-二氟苯的结构,揭示了在光照下C-Br键断裂机制的见解。这项研究对于理解卤代芳香化合物的光化学行为至关重要,可能为各种应用中的光稳定性和降解途径提供信息(Borg, 2007)。

Synthesis and Chemical Transformations

该化合物及其衍生物是多种有机转化中的关键前体,提供了合成二溴苯和其他氟化芳香烃的途径。这些方法强调了该化合物在为有机化学的进一步研究和发展提供必要的广泛化学品通道中的重要性(Diemer, Leroux, & Colobert, 2011)。

Electrophilic Aromatic Substitution Reactions

通过类似于5-溴-2-(二氟甲氧基)-1,3-二氟苯的化合物促进的亲电芳香取代反应的研究为合成策略提供了基础知识。这些反应对于构建复杂的分子结构至关重要,展示了该化合物在合成有机化学中的实用性(Heiss, Marzi, & Schlosser, 2003)。

Advanced Materials Synthesis

对先进材料的合成研究,包括从氟苯衍生物中制备三氮化苯,展示了在聚合物化学和有机合成中的潜在应用。这突显了该化合物在开发具有特定光活性和磁性能的新材料中的作用(Chapyshev & Chernyak, 2013)。

作用机制

Target of Action

Brominated compounds like bromodeoxyuridine (brdu), which has a similar structure, are known to be incorporated into dna during replication . This suggests that the compound could interact with DNA or associated replication machinery.

Mode of Action

It’s plausible that it might behave similarly to brdu, which is incorporated into dna in place of thymidine during the s phase of the cell cycle . This incorporation can be detected using specific antibodies, allowing for the identification of cells that have recently undergone DNA replication .

Biochemical Pathways

The incorporation of brdu into dna can affect dna replication and repair pathways

Pharmacokinetics

It’s predicted to have high gi absorption and be bbb permeant . Its lipophilicity is also predicted to be moderate, which could impact its bioavailability .

Result of Action

The incorporation of brdu into dna can lead to mutations . If 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene behaves similarly, it could potentially cause genetic changes in cells where it’s incorporated.

属性

IUPAC Name |

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBINAQRAEVEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627753 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181806-67-7 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)